Dichlofluanid

Descripción general

Descripción

Métodos De Preparación

The synthetic route typically involves the reaction of dichlorofluoromethylthio compounds with dimethylphenylsulfamide under controlled conditions . Industrial production methods often employ solid-phase extraction (SPE), solid-phase micro-extraction (SPME), and gel permeation chromatography (GPC) for purification . The stock solution of dichlofluanid is prepared by dissolving the compound in acetone at a concentration of 1,000 mg/L and stored at -18°C .

Análisis De Reacciones Químicas

Dichlofluanid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: This compound can undergo substitution reactions, particularly with nucleophilic entities within cells.

Common reagents used in these reactions include acetone, ethyl acetate, and anhydrous magnesium sulfate . Major products formed from these reactions include disulfides and other sulfur-containing compounds .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide Properties

Dichlofluanid has been extensively utilized as a fungicide in agriculture, targeting a range of fungal pathogens affecting crops. Its mode of action involves inhibiting the growth of fungi by disrupting cellular processes, which makes it effective against diseases such as powdery mildew and other fungal infections. Research indicates that it can be applied in various formulations, including sprays and soil treatments, to protect crops from fungal damage .

Case Study: Residue Analysis in Vegetables

A study conducted in Bangladesh analyzed the residual levels of this compound in vegetables such as eggplants and tomatoes. The findings revealed that a significant percentage of samples exceeded the maximum residue limits set by regulatory bodies, indicating the need for regular monitoring and assessment of pesticide use in agricultural practices . This highlights the importance of understanding the implications of this compound use on food safety and human health.

Antifouling Applications

Marine Coatings

This compound is widely incorporated into antifouling paints used on boat hulls to prevent biofouling by marine organisms. Its effectiveness stems from its ability to inhibit the growth of algae and barnacles, thereby enhancing the longevity and performance of marine vessels . Studies have shown that this compound maintains its efficacy over time, contributing to reduced maintenance costs for ship operators.

Thermal Fogging Method

Research comparing different application methods found that this compound applied via thermal fogging was effective in controlling marine biofouling compared to traditional high-volume spray methods. This suggests that application techniques can significantly influence the compound's effectiveness in real-world scenarios .

Toxicological Studies

Immunotoxicity Research

This compound has been studied for its potential immunotoxic effects on aquatic organisms. One study focused on its impact on the immune responses of ascidians (a type of marine invertebrate). Results indicated that while this compound exhibited low lethality at certain concentrations, it could still induce significant physiological effects on immune function, necessitating further investigation into its environmental impact .

Long-term Toxicity Assessments

Long-term toxicity studies conducted on various animal models have demonstrated that this compound does not exhibit significant carcinogenic properties at lower doses. For instance, experiments involving mice showed no adverse effects on growth or behavior at doses up to 1,000 ppm over two years, although higher doses resulted in some physiological changes . These findings are crucial for establishing safety guidelines for agricultural use.

Environmental Considerations

Persistence and Degradation

This compound is noted for its relative persistence in the environment, which raises concerns regarding its accumulation and long-term ecological effects. Studies suggest that while it does not significantly degrade into harmful byproducts, its presence in aquatic systems can affect non-target organisms . Understanding the degradation pathways and environmental fate of this compound is essential for risk assessment and management strategies.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Agriculture | Used as a fungicide to control fungal diseases; detected residues in vegetables exceeding safety limits. |

| Marine Coatings | Effective antifouling agent; applied via thermal fogging for enhanced performance against biofouling. |

| Toxicology | Low carcinogenic risk at low doses; potential immunotoxic effects observed in aquatic studies. |

| Environmental Impact | Persistent compound with concerns over accumulation and effects on non-target species. |

Mecanismo De Acción

Dichlofluanid exerts its effects by disrupting the cellular processes of fungi. It acts by opening the N-S bond and reacting with nucleophilic entities such as SH groups of enzymes within the cell . This leads to the formation of disulfides and other compounds that inhibit fungal growth. The biocidal activity of this compound is due to its ability to interfere with essential cellular functions, ultimately leading to cell death .

Comparación Con Compuestos Similares

Dichlofluanid is often compared with other antifouling and fungicidal compounds, such as:

Organotin compounds: Similar in their antifouling properties but differ in their chemical structure and toxicity profiles.

Zinc pyrithione: Another antifouling agent with similar applications but different mechanisms of action.

Copper pyrithione: Used in antifouling paints, similar in function but distinct in its chemical composition.

This compound is unique in its broad spectrum of activity and its specific mode of action involving the N-S bond .

Actividad Biológica

Dichlofluanid is a biocide primarily used in antifouling applications and as a pesticide. Its biological activity has been extensively studied, focusing on its effects on various organisms, including marine invertebrates, mammals, and potential mutagenic properties. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound acts as a fungicide by inhibiting the growth of fungi through interference with cellular processes. It is particularly effective against various plant pathogens, including Botrytis cinerea, where it has shown significant antifungal activity. Studies indicate that this compound disrupts the cellular integrity of target organisms, leading to cell death .

Acute and Chronic Toxicity

Research has demonstrated that this compound exhibits varying levels of toxicity depending on the organism and exposure duration. A study on marine invertebrates highlighted both acute and chronic toxicity effects:

Immunotoxicity

This compound's impact on immune function was assessed using hemocyte cultures from Botryllus schlosseri. The study found that at concentrations up to 100 μM, this compound did not significantly affect cell viability or induce cytolysis. However, phagocytosis rates were impacted at higher concentrations, indicating potential immunosuppressive effects .

Mutagenicity Studies

Several mutagenicity tests were conducted to assess the potential genetic risks associated with this compound:

- Ames Test : This test indicated a mutagenic effect only with the Salmonella typhimurium TA-100 strain at specific doses (100-200 µg/plate), while higher doses were toxic to the bacteria .

- Cytogenetic Studies : No significant mutagenic effects were observed in male mice treated with this compound, suggesting low risk for chromosomal damage under tested conditions .

Environmental Impact

This compound's persistence in aquatic environments raises concerns regarding its ecological impact. A study measuring the leaching of this compound in seawater showed significant initial leaching followed by rapid decrease, indicating potential bioaccumulation risks for marine organisms .

Case Studies

Case Study: Marine Invertebrates

A comprehensive study evaluated the effects of this compound on neotropical marine organisms. Results indicated that exposure led to reduced reproductive success and increased mortality rates among sensitive species . These findings underscore the importance of assessing biocide impacts on non-target aquatic life.

Case Study: Agricultural Use

In agricultural settings, this compound has been evaluated for its effectiveness against crop pathogens. Field trials demonstrated significant reductions in disease incidence when applied correctly, but concerns about residue levels in food products necessitate ongoing monitoring and regulation .

Propiedades

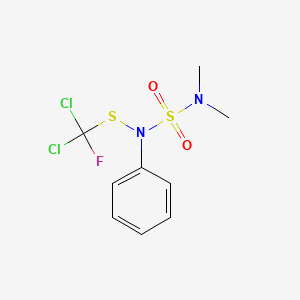

IUPAC Name |

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURGXGVFSMYFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041851 | |

| Record name | Dichlofluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Dichlofluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C). | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C | |

| Record name | Dichlofluanid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER, White, crystalline powder | |

CAS No. |

1085-98-9 | |

| Record name | Dichlofluanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlofluanid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOFLUANID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlofluanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlofluanid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOFLUANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A92XU36Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-105.6 °C | |

| Record name | DICHLOFLUANID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.